2,6-Difluoro-3-nitropyridine
Overview
Description
2,6-Difluoro-3-nitropyridine is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It is also a useful reagent in the preparation of nucleophilic aromatic substitution of aryl and heteroaryl halides with nitrogen and oxygen nucleophiles via micellar catalysis .
Synthesis Analysis
The synthesis of this compound involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis
The molecular weight of this compound is 160.08 . The IUPAC name is this compound and the InChI code is 1S/C5H2F2N2O2/c6-4-2-1-3 (9 (10)11)5 (7)8-4/h1-2H .Chemical Reactions Analysis
The reaction mechanism of this compound is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Scientific Research Applications
Molecular Structure and Vibrational Analysis
Studies on compounds similar to 2,6-Difluoro-3-nitropyridine, such as 3,5-Difluoro-4-nitropyridine N-oxide, provide insights into their molecular structures and vibrational properties. These compounds exhibit specific conformational characteristics and electron distribution influenced by their chemical structure, as seen in the twisted molecule of 3,5-difluoro-4-nitropyridine N-oxide around the C-NO2 bond (Batsanov, 2000).
Spectroscopic Studies and Molecular Analysis
The detailed spectroscopic studies, including FT-IR and FT-Raman, on compounds like 3-hydroxy-6-methyl-2-nitropyridine, provide valuable insights into the molecular structure and electronic properties of nitropyridine derivatives. These studies involve density functional theory (DFT) and nuclear magnetic resonance (NMR), contributing to understanding the chemical reactivity and molecular stability of these compounds (Karnan, Balachandran, & Murugan, 2012).
Synthetic Processes and Reaction Mechanisms
Electrochemical Reduction Studies
The electrochemical reduction of similar compounds, like 4-nitropyridine, in aqueous media provides insights into the reduction mechanisms of nitropyridines. This research helps in understanding the electron transfer processes and the chemical and electrochemical stages involved in the reduction of nitropyridines (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).
Safety and Hazards
Future Directions
The global 2,6-Difluoro-3-nitropyridine market was valued at a certain amount in 2022 and is projected to reach a higher value by 2030, at a certain CAGR during the forecast period . The influence of COVID-19 and the Russia-Ukraine War were considered while estimating market sizes . This indicates a growing interest and potential future directions in the research and application of this compound.
Mechanism of Action
Target of Action
Fluorinated pyridines, in general, have been used in the synthesis of various biologically active compounds . They are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2,6-Difluoro-3-nitropyridine interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . This suggests that they may play a role in pathways related to these conditions.
Pharmacokinetics
The presence of fluorine atoms in the compound could potentially influence its pharmacokinetic properties, as fluorine-containing substituents are commonly incorporated into pharmaceuticals .
Result of Action
Given its potential use in the synthesis of biologically active compounds , it may have significant effects at the molecular and cellular level.
Properties
IUPAC Name |
2,6-difluoro-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDZKTFHLUFNPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464299 | |
Record name | 2,6-DIFLUORO-3-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58602-02-1 | |
Record name | 2,6-DIFLUORO-3-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluoro-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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